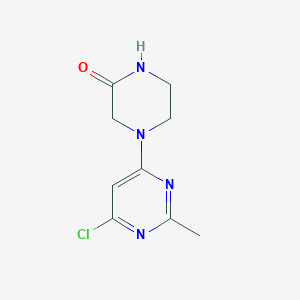

4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-2-one

Description

Properties

IUPAC Name |

4-(6-chloro-2-methylpyrimidin-4-yl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN4O/c1-6-12-7(10)4-8(13-6)14-3-2-11-9(15)5-14/h4H,2-3,5H2,1H3,(H,11,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFIMMKWLFFTUJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)N2CCNC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and any relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C₁₄H₁₈ClN₃O

- Molecular Weight : 283.76 g/mol

- CAS Number : 1316217-82-9

The structure consists of a piperazine ring substituted with a pyrimidine moiety, which is crucial for its biological activity.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. A study involving various derivatives showed that compounds similar to this one demonstrated effective antiproliferative activity against several cancer cell lines.

Case Study: NCI-60 Cell Line Screening

In a screening conducted on the NCI-60 cell lines, derivatives of this compound displayed promising results:

- GI Value : The compound exhibited a growth inhibition (GI) value of 86.28% against the NSCL cancer cell line HOP-92 at a concentration of 10 μM .

- Other derivatives showed GI values of 40.87% against HCT-116 colorectal carcinoma and 46.14% against SK-BR-3 breast cancer cell lines, indicating a strong potential for therapeutic application in these cancers .

The biological activity of this compound is largely attributed to its interaction with protein kinases. It acts as a protein tyrosine kinase inhibitor , specifically targeting Src kinases, which are implicated in various cancer pathways. This inhibition can disrupt signaling cascades that promote tumor growth and survival .

Antimicrobial Activity

Beyond its anticancer properties, this compound also exhibits antimicrobial activity. Studies have shown that derivatives containing similar piperazine and pyrimidine structures possess significant antibacterial and antifungal properties.

Table: Antimicrobial Activity Overview

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4a | Staphylococcus aureus | 0.0039 mg/mL |

| 4b | Escherichia coli | 0.025 mg/mL |

| 4h | Candida albicans | 0.0048 mg/mL |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its biological activity:

- Piperazine Modifications : Variations in the piperazine substituents can significantly affect binding affinity and potency.

- Pyrimidine Alterations : Substituting different groups on the pyrimidine ring can improve selectivity for specific kinases or enhance overall solubility, impacting bioavailability.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to 4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-2-one. A series of analogues were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. Notably, compounds with piperazine moieties demonstrated promising cytostatic activity in the NCI-60 cell line screening, particularly against non-small cell lung cancer (NSCLC) and colorectal carcinoma cell lines . The structure-activity relationship (SAR) indicated that modifications at the pyrimidine ring significantly influenced the anticancer efficacy, suggesting that this compound could be a lead candidate for further development in oncology.

Structure-Activity Relationships (SAR)

The exploration of SAR is crucial in understanding how structural modifications influence biological activity. For this compound, various substitutions on the pyrimidine and piperazine rings have been systematically studied.

| Modification | Effect on Activity |

|---|---|

| Substituents on pyrimidine | Enhanced antiproliferative activity against specific cancer lines |

| Alteration of piperazine moiety | Improved solubility and binding affinity to target proteins |

These findings underscore the importance of chemical structure in dictating pharmacological properties and guide future synthesis efforts aimed at optimizing efficacy .

Neurological Applications

In addition to its anticancer properties, this compound has been investigated for its effects on muscarinic acetylcholine receptors (mAChRs). Compounds with similar structures have shown promise as positive allosteric modulators, which can enhance receptor activity without directly activating them. This property is particularly relevant in treating conditions such as Alzheimer’s disease, where modulation of cholinergic signaling may improve cognitive function .

Cosmetic Formulations

There is growing interest in the application of this compound within cosmetic formulations due to its potential skin-beneficial properties. Studies suggest that derivatives may enhance skin hydration and improve barrier function, making them suitable candidates for inclusion in dermatological products .

Case Study 1: Anticancer Activity Evaluation

In a study evaluating a series of piperazine-pyrimidine derivatives, compound 4b demonstrated significant cytotoxicity against HOP-92 lung cancer cells with a GI value of 86.28% at 10 μM concentration. This highlights the potential for developing targeted therapies based on this scaffold .

Case Study 2: Neuromodulation Research

Research into the modulation of mAChRs using similar compounds has shown that certain derivatives can significantly alter Ca²⁺ signaling pathways in neuronal cells, suggesting therapeutic avenues for neurodegenerative diseases .

Comparison with Similar Compounds

Key Observations:

- Core Modifications: Replacement of the piperazin-2-one ring with morpholine (e.g., in thienopyrimidine derivatives) enhances kinase inhibitory activity but reduces conformational flexibility .

- Substituent Effects : The addition of a hydroxyethyl group to the piperazine ring (as in ) improves solubility, whereas methylsulfonyl groups (e.g., ) increase metabolic stability.

- Biological Activity : Structural variations directly influence target specificity. For instance, Nutlin-3’s imidazole moiety enables high-affinity MDM2 binding, whereas quinazoline-based analogues () exhibit CNS activity due to their ability to cross the blood-brain barrier.

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : Compounds with morpholine or methylsulfonyl groups (e.g., ) exhibit higher logP values compared to hydroxyethyl-substituted derivatives (), impacting membrane permeability.

- Solubility : The presence of polar groups (e.g., hydroxyethyl in ) enhances aqueous solubility, critical for oral bioavailability.

- Metabolic Stability : Methylsulfonyl-piperidine derivatives () show slower hepatic clearance due to reduced oxidative metabolism.

Preparation Methods

Starting Materials

- 2,4-Dichloro-6-methylpyrimidine or 4,6-dichloro-2-methylpyrimidine as the pyrimidine core precursor

- Piperazin-2-one or its derivatives as the nucleophilic amine component

Typical Synthetic Procedure

The primary synthetic strategy involves the nucleophilic substitution of one of the chlorine atoms on the pyrimidine ring by the nitrogen atom of the piperazin-2-one ring. The reaction is generally performed under mild to moderate heating in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM), often in the presence of a base like triethylamine or potassium carbonate to neutralize the released hydrochloric acid.

A representative synthesis reported involves:

- Reacting 1-(2-hydroxyethyl)piperazine with 4,6-dichloro-2-methylpyrimidine in dichloromethane at approximately 30°C with triethylamine as a base, yielding 2-(4-(6-chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol with a quantitative yield (100%).

While this example is for a closely related compound, the approach is analogous for 4-(6-chloro-2-methylpyrimidin-4-yl)piperazin-2-one, where the piperazine ring is oxidized or functionalized to the piperazin-2-one form prior to or after coupling.

Alternative Approaches

In some synthetic schemes, the piperazinone ring is constructed after the coupling step by cyclization or oxidation of the piperazine intermediate. For example, intermediates bearing free hydroxyl groups on the piperazine ring can be converted to the lactam (piperazin-2-one) ring via intramolecular cyclization under dehydrating conditions or using suitable reagents like mesyl chloride followed by base treatment.

Reaction Optimization and Yields

The reaction conditions such as temperature, solvent, and base are critical for optimizing yields and purity. The nucleophilic substitution typically proceeds smoothly at temperatures ranging from room temperature to 100°C depending on the reactivity of the starting pyrimidine and the nucleophile.

Research Findings and Data Analysis

The synthesis of this compound and related analogs has been reported in medicinal chemistry literature, often as intermediates or key scaffolds for bioactive compounds. For instance, studies involving the synthesis of 2-(4-(6-chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol demonstrate the feasibility of the nucleophilic aromatic substitution on the pyrimidine ring with piperazine derivatives, yielding high purity products suitable for further functionalization.

Further research indicates that the piperazine ring can be modified to piperazin-2-one through cyclization steps post-substitution, allowing for structural diversity and enhanced biological activity. These synthetic strategies are critical in the development of compounds with antimalarial, anticancer, or CNS-related activities.

Summary Table of Preparation Methods

Q & A

Q. What are the primary synthetic routes for 4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-2-one, and how can reaction conditions be optimized?

The synthesis typically involves coupling a chloropyrimidine derivative with a functionalized piperazinone. Key steps include nucleophilic substitution or cross-coupling reactions, where temperature, solvent polarity, and stoichiometric ratios critically influence yield. For example, in analogous compounds, THF or NMP solvents under reflux (80–120°C) with DIPEA as a base have been effective for piperazine ring formation . Purification often requires column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization. Reaction optimization should prioritize minimizing by-products like N-alkylation impurities, monitored via TLC or HPLC .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are essential?

Structural confirmation relies on a combination of:

- NMR spectroscopy : H and C NMR identify proton environments (e.g., pyrimidine protons at δ 8.2–8.5 ppm) and carbon backbone .

- Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 281.08 [M+H] for analogous compounds) .

- X-ray crystallography : For crystalline derivatives, SHELX software refines bond lengths and angles, resolving ambiguities in regiochemistry .

Advanced Research Questions

Q. What strategies address contradictions in biological activity data across different studies?

Discrepancies in activity (e.g., target affinity variations) may arise from differences in assay conditions (e.g., pH, co-solvents) or impurities. Mitigation strategies include:

- Purity validation : Use HPLC with UV/ELSD detection (≥95% purity threshold).

- Dose-response curves : Replicate assays across multiple cell lines or enzymatic systems to confirm target specificity.

- Control benchmarks : Compare with structurally validated analogs (e.g., fluoropyrimidine derivatives) to isolate substituent effects .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

- Molecular docking : Tools like AutoDock Vina predict binding modes to targets (e.g., kinases or GPCRs), prioritizing substituents that enhance hydrogen bonding or hydrophobic interactions .

- ADMET prediction : SwissADME or ADMETLab2.0 assess solubility, CYP450 metabolism, and blood-brain barrier penetration. For instance, adding hydrophilic groups (e.g., -OH) to the piperazinone ring may improve aqueous solubility .

Q. What crystallographic challenges arise in resolving this compound’s solid-state structure, and how are they addressed?

Challenges include low crystal quality due to conformational flexibility in the piperazinone ring. Solutions involve:

- Co-crystallization : Use of co-formers (e.g., carboxylic acids) to stabilize specific conformations.

- High-resolution data collection : Synchrotron X-ray sources (λ = 0.7–1.0 Å) enhance data completeness.

- SHELXL refinement : Apply restraints for disordered regions and validate via R-factor convergence (<5%) .

Methodological Focus

Q. How should researchers design assays to evaluate this compound’s interaction with nucleic acid targets?

- FRET-based assays : Use fluorescently labeled DNA/RNA to monitor binding-induced quenching.

- ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics (ΔH, K) in buffer systems mimicking physiological conditions.

- Negative controls : Include scrambled nucleic acid sequences to rule out nonspecific interactions .

Q. What are the best practices for analyzing stability under physiological conditions?

- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 37°C.

- LC-MS/MS analysis : Track degradation products (e.g., hydrolyzed pyrimidine rings) over 24–72 hours.

- pH-solubility profiling : Use shake-flask methods to identify optimal formulation pH (e.g., 6.8 for intestinal absorption) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported enzymatic inhibition IC50_{50}50 values?

- Standardize assay protocols : Adopt uniform substrate concentrations (e.g., ATP at Km levels for kinase assays).

- Validate enzyme sources : Compare recombinant vs. native enzymes for activity differences.

- Meta-analysis : Use tools like GraphPad Prism to aggregate data and identify outliers via Grubbs’ test .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.